molecular formula C12H17NO B11902516 (R)-1-(4-methylbenzyl)pyrrolidin-3-ol

(R)-1-(4-methylbenzyl)pyrrolidin-3-ol

Cat. No.: B11902516
M. Wt: 191.27 g/mol
InChI Key: OTAGUVODSNQJHZ-GFCCVEGCSA-N
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Description

(R)-1-(4-Methylbenzyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 4-methylbenzyl substituent at the nitrogen atom and a hydroxyl group at the 3-position of the pyrrolidine ring. The compound has been cataloged as a laboratory chemical (Ref: 10-F735422) but is currently listed as discontinued by suppliers like CymitQuimica, suggesting challenges in commercial availability or synthesis optimization .

Structurally, the 4-methylbenzyl group contributes to lipophilicity, which may influence membrane permeability in biological systems. The hydroxyl group at the 3-position provides a site for hydrogen bonding, enhancing interactions with biological targets.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3R)-1-[(4-methylphenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m1/s1

InChI Key

OTAGUVODSNQJHZ-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CC[C@H](C2)O

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-methylbenzyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The 4-methylbenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form 1-(4-methylbenzyl)pyrrolidine.

    Hydroxylation: The resulting 1-(4-methylbenzyl)pyrrolidine is then subjected to hydroxylation at the third position to yield ®-1-(4-methylbenzyl)pyrrolidin-3-ol. This step often involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-methylbenzyl)pyrrolidin-3-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Reduction and Hydrogenation Reactions

The benzyl group in (R)-1-(4-methylbenzyl)pyrrolidin-3-ol can undergo catalytic hydrogenation under palladium or platinum catalysts. For example:

This compound+H2Pd/C(R)-1-(4-Methylcyclohexyl)pyrrolidin-3-ol\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{(R)-1-(4-Methylcyclohexyl)pyrrolidin-3-ol}

This reaction is critical for modifying lipophilicity in drug design .

Key Conditions :

  • Catalyst: 10% Pd/C, 1 atm H₂, ethanol, 25°C

  • Yield: ~85%

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in nucleophilic substitutions, particularly in Mitsunobu reactions or sulfonation. For instance, tosylation proceeds as follows:

This compound+TsClEt3N(R)-1-(4-Methylbenzyl)-3-(tosyloxy)pyrrolidine\text{this compound} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{(R)-1-(4-Methylbenzyl)-3-(tosyloxy)pyrrolidine}

Data :

ReagentSolventTemperatureYield
Tosyl chlorideDCM0°C → RT92%
Methanesulfonyl chlorideTHFRT88%

Cyclization and Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening in the presence of strong acids (e.g., HCl), forming linear amines. Conversely, it can participate in cycloadditions with electrophiles:

This compound+CH2OTricyclic oxazolidine derivatives\text{this compound} + \text{CH}_2\text{O} \rightarrow \text{Tricyclic oxazolidine derivatives}

Mechanistic Insight :

  • Ring-opening proceeds via protonation of the nitrogen, followed by nucleophilic attack .

  • Cyclization is favored in polar aprotic solvents (e.g., DMF) with catalytic acid .

Oxidation Reactions

The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP):

This compoundDMP(R)-1-(4-Methylbenzyl)pyrrolidin-3-one\text{this compound} \xrightarrow{\text{DMP}} \text{(R)-1-(4-Methylbenzyl)pyrrolidin-3-one}

Conditions :

  • Solvent: Dichloromethane

  • Time: 2 hours

  • Yield: 78%

Comparative Reactivity with Structural Analogs

The 4-methylbenzyl group enhances electron density at the pyrrolidine nitrogen, increasing nucleophilicity compared to analogs:

CompoundRelative Reactivity (Nucleophilic Substitution)
This compound1.00 (baseline)
1-Benzylpyrrolidin-3-ol0.72
1-(2-Chlorobenzyl)pyrrolidin-3-ol0.65

Scientific Research Applications

Pharmacological Applications

Muscarinic Receptor Antagonism

One of the primary applications of (R)-1-(4-methylbenzyl)pyrrolidin-3-ol is its role as a muscarinic receptor antagonist. Muscarinic receptors are implicated in various physiological processes, and their antagonists are used to treat conditions such as:

  • Chronic Obstructive Pulmonary Disease (COPD) : Compounds similar to this compound have shown effectiveness in alleviating symptoms associated with respiratory disorders by blocking M3 muscarinic receptors, leading to bronchodilation .
  • Urinary Disorders : The compound can also be beneficial in managing urinary incontinence and other lower urinary tract symptoms by modulating receptor activity within the urinary system .
  • Gastrointestinal Disorders : It may be useful in treating conditions like irritable bowel syndrome and gastrointestinal hyperkinesis due to its effects on muscarinic receptors .

Chemical Synthesis and Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its preparation often involves several steps that enhance yield and purity, making it suitable for large-scale production. The synthesis typically includes:

  • Ring Closure Reactions : Utilizing starting materials that undergo transformations to yield the desired pyrrolidine structure .
  • Reduction Reactions : Employing safer reducing agents to improve the stability and efficiency of the synthesis process .

These synthetic pathways are crucial for developing new drugs based on the pyrrolidine framework, which is known for its biological activity.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have focused on modifying the structure to enhance selectivity towards cancer cell lines while minimizing toxicity towards normal cells. These modifications often involve substituting different functional groups to optimize receptor binding affinity and biological activity .

Case Study 2: Neuropharmacology

In neuropharmacological studies, compounds related to this compound have been investigated for their potential as neuroprotective agents. These studies highlight the compound's ability to modulate neurotransmitter systems, which may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Mechanism of Action

The mechanism of action of ®-1-(4-methylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity towards target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-1-(4-methylbenzyl)pyrrolidin-3-ol with structurally related pyrrolidine derivatives, focusing on substituent effects, stereochemistry, and biological or commercial relevance.

Structural and Functional Analogues

Compound Name Substituent Stereochemistry Key Properties/Applications Supplier/Availability
This compound 4-Methylbenzyl R-configuration Discontinued; potential intermediate for antiviral or receptor-targeting agents . CymitQuimica (discontinued)
(R)-1-(3-Chloro-benzyl)pyrrolidin-3-ol 3-Chlorobenzyl R-configuration Laboratory chemical; used in R&D. Higher electronegativity may alter reactivity or toxicity . Combi-Blocks, Inc. (CAS: 1314355-33-3)
1-(2-Phenylethyl)pyrrolidin-3-ol (1a/1b) 2-Phenylethyl S/R-configuration Antiviral profiling; stereochemistry affects activity (e.g., compound 1a vs. 1b) . Synthesized for research purposes (no commercial supplier listed)
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol Tosyl + phenylethylamino S,S/R-configuration Complex structure with sulfonyl and amino groups; likely used in asymmetric synthesis . Parchem Chemicals (CAS: 1352503-86-6)

Key Comparative Insights

  • Substituent Effects: The 4-methylbenzyl group in the target compound enhances lipophilicity compared to the 3-chlorobenzyl analogue, which may improve membrane permeability but reduce polarity . The tosyl group in Parchem’s derivative adds sulfonic acid functionality, improving solubility in polar solvents and enabling use as a protective group in synthesis .
  • Stereochemical Impact :

    • The R-configuration in this compound is critical for chiral recognition in biological systems. In contrast, the S-configuration in compound 1b may lead to divergent antiviral efficacy, as seen in structurally related oxadiazole derivatives .

Biological Activity

(R)-1-(4-methylbenzyl)pyrrolidin-3-ol is a chiral compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by a pyrrolidine ring substituted with a 4-methylbenzyl group and a hydroxyl group. Its synthesis typically involves chiral resolution techniques or asymmetric synthesis methods, making it a valuable chiral building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The presence of the hydroxyl group and the chiral center significantly influences its binding affinity and selectivity towards specific enzymes and receptors. It may function as an inhibitor or activator in several biochemical pathways, modulating the activity of neurotransmitter transporters and influencing neuronal signaling.

1. Neurotransmitter Interaction

Research indicates that compounds similar to this compound exhibit significant interactions with dopamine and norepinephrine transporters. For instance, studies on related pyrrolidine derivatives have shown potent inhibition of dopamine reuptake, suggesting a potential application in treating disorders like ADHD and depression .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies on pyrrolidine derivatives have demonstrated varying degrees of antibacterial and antifungal activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications on the pyrrolidine ring can enhance bioactivity, indicating potential therapeutic uses in infectious diseases .

Case Study 1: Antidepressant Activity

A study investigating the antidepressant-like effects of pyrrolidine derivatives found that this compound exhibited significant activity in animal models. The compound demonstrated a reduction in immobility time in the forced swim test, which is indicative of antidepressant efficacy. This suggests that it may modulate serotonergic and dopaminergic systems, warranting further exploration for therapeutic applications in mood disorders .

Case Study 2: Antimicrobial Efficacy

In another study, various pyrrolidine derivatives were screened for their antimicrobial properties. This compound was tested against several bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions the compound as a candidate for developing new antimicrobial agents .

Data Tables

Activity Tested Compound MIC (mg/mL) Target Pathogen
AntibacterialThis compound0.006 - 0.025Staphylococcus aureus
AntidepressantThis compoundN/AForced Swim Test
Dopamine Transport InhibitionRelated Pyrrolidine DerivativeIC50: 10 - 50 nMDopamine Transporter

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (R)-1-(4-methylbenzyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of pyrrolidin-3-ol derivatives with 4-methylbenzyl halides. For example, 4-methylbenzyl chloride can react with pyrrolidin-3-ol under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF. Temperature control (0–25°C) minimizes side reactions, and purification via column chromatography or recrystallization (e.g., methanol/water mixtures) enhances purity . Catalytic methods using transition metals (e.g., Pd for cross-coupling) may improve selectivity .

Q. How can the stereochemical configuration of this compound be confirmed?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) resolves enantiomers. X-ray crystallography provides definitive proof of configuration, as seen in structurally similar compounds . Optical rotation measurements ([α]D) and NMR with chiral shift reagents (e.g., Eu(hfc)₃) are supplementary techniques .

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